LDHA Inhibition: Potency Comparison with 5-Oxopyrrolidine-3-carboxylic Acid Baseline
1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid inhibits human lactate dehydrogenase A (LDHA) with a Ki of 5.46 μM [1]. In contrast, the unsubstituted parent scaffold, 5-oxopyrrolidine-3-carboxylic acid, exhibits a Ki of 1.90 μM for LDHA under comparable mixed inhibition assay conditions [2]. While the parent scaffold is approximately 2.9-fold more potent, the 3-carboxyphenyl derivative still displays micromolar affinity, and the structural modification provides a distinct chemical handle for further optimization or mechanistic studies.
| Evidence Dimension | LDHA Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 5.46 μM (5.46E+3 nM) |
| Comparator Or Baseline | 5-Oxopyrrolidine-3-carboxylic acid: Ki = 1.90 μM (1.90E+3 nM) |
| Quantified Difference | Target compound is 2.9-fold less potent than parent scaffold (higher Ki value) |
| Conditions | Target compound: Inhibition of human liver LDHA using pyruvate as substrate, 3-min incubation, fluorescence assay. Baseline: Mixed inhibition of human recombinant LDHA using varying pyruvate concentration, 10-min preincubation. |
Why This Matters
This quantitative benchmark allows researchers to assess the impact of the 3-carboxyphenyl substitution on LDHA binding affinity, informing scaffold diversification decisions in cancer metabolism projects.
- [1] BindingDB. BDBM50592886 (CHEMBL5199516): Affinity Data for 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50592886. View Source
- [2] BindingDB. BDBM50594017 (CHEMBL5190607): Affinity Data for 5-oxopyrrolidine-3-carboxylic acid. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50594017. View Source
